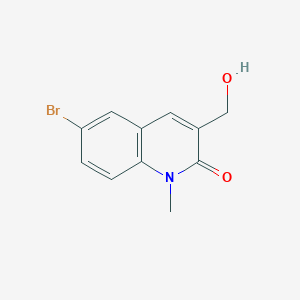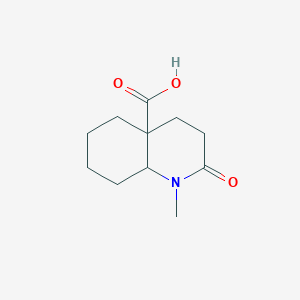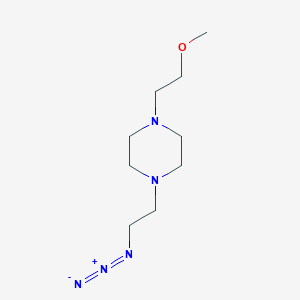
1-(2-Azidoethyl)-4-(2-methoxyethyl)piperazine
Vue d'ensemble
Description
“1-(2-Azidoethyl)-4-(2-methoxyethyl)piperazine” is a compound that contains a piperazine ring, which is a heterocyclic amine with two nitrogen atoms. It also contains an azido group (-N3) and a methoxy group (-OCH3). The azido group is known for its high reactivity, while the methoxy group is often seen in ethers .
Molecular Structure Analysis
The molecular formula of this compound is C8H18N4O2, and its molecular weight is 202.26 . It contains a piperazine ring, which is a six-membered ring with two nitrogen atoms. Attached to this ring are an azidoethyl group and a methoxyethyl group .Chemical Reactions Analysis
The azido group in this compound is highly reactive and can participate in various reactions, such as the Staudinger reaction or Click Chemistry. The methoxy group is generally less reactive, but it can be involved in reactions under certain conditions .Applications De Recherche Scientifique
Synthesis and Biological Activity
- Piperazine derivatives have been synthesized and evaluated for their biological activities, including antimicrobial, antioxidant, antiurease, and anti-α-glucosidase activities. These compounds show promise in the development of new antifungal agents and have been studied using green chemistry techniques (Mermer et al., 2018).
Development of Diagnostic Agents
- Analogues of σ receptor ligands have been developed with reduced lipophilicity for potential use as positron emission tomography (PET) radiotracers in oncology, highlighting the role of piperazine derivatives in the development of diagnostic tools for cancer (Abate et al., 2011).
Fluorescent Ligands for Receptor Studies
- Environment-sensitive fluorescent ligands based on piperazine structure have been synthesized for the visualization of 5-HT1A receptors, contributing to receptor studies and neuroscience research (Lacivita et al., 2009).
Cardiotropic Activity
- Piperazine derivatives have been synthesized and evaluated for their cardiotropic activity, offering insights into their potential therapeutic use in cardiovascular diseases (Mokrov et al., 2019).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(2-azidoethyl)-4-(2-methoxyethyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N5O/c1-15-9-8-14-6-4-13(5-7-14)3-2-11-12-10/h2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWZZMKLEXAOHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCN(CC1)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




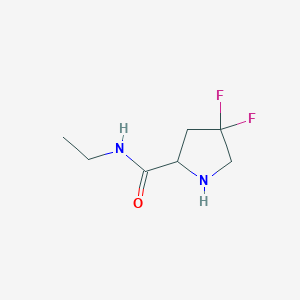
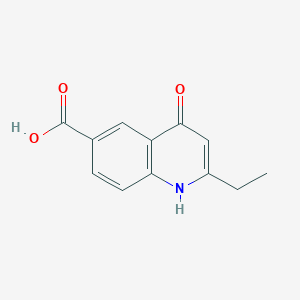

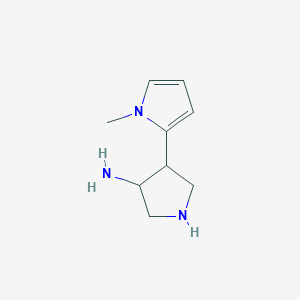
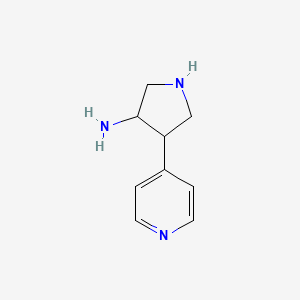
![2-Propyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B1478701.png)

